molecular formula C9H9BrN4 B13672126 5-Amino-3-(3-bromo-2-methylphenyl)-1H-1,2,4-triazole

5-Amino-3-(3-bromo-2-methylphenyl)-1H-1,2,4-triazole

Cat. No.: B13672126
M. Wt: 253.10 g/mol
InChI Key: YMHIYGBKOSHGPH-UHFFFAOYSA-N
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Description

5-Amino-3-(3-bromo-2-methylphenyl)-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with an amino group and a bromo-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(3-bromo-2-methylphenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromo-2-methylbenzonitrile with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to the triazole ring using acidic or basic catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(3-bromo-2-methylphenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The bromo group can be involved in coupling reactions such as Suzuki or Heck coupling.

Common Reagents and Conditions

    Substitution Reactions: Reagents like alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands.

Major Products Formed

    Substitution: Formation of N-substituted derivatives.

    Oxidation: Formation of nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Coupling: Formation of biaryl or aryl-alkene derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-Amino-3-(3-bromo-2-methylphenyl)-1H-1,2,4-triazole is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicinal chemistry, this compound has potential applications as a pharmacophore in the design of new drugs. Its derivatives may exhibit antimicrobial, antifungal, or anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-Amino-3-(3-bromo-2-methylphenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological targets, while the bromo-methylphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-3-(2-bromo-3-methylphenyl)-1H-1,2,4-triazole
  • 5-Amino-3-(3-chloro-2-methylphenyl)-1H-1,2,4-triazole
  • 5-Amino-3-(3-bromo-2-ethylphenyl)-1H-1,2,4-triazole

Uniqueness

5-Amino-3-(3-bromo-2-methylphenyl)-1H-1,2,4-triazole is unique due to the specific positioning of the bromo and methyl groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. This unique structure can lead to different biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C9H9BrN4

Molecular Weight

253.10 g/mol

IUPAC Name

5-(3-bromo-2-methylphenyl)-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C9H9BrN4/c1-5-6(3-2-4-7(5)10)8-12-9(11)14-13-8/h2-4H,1H3,(H3,11,12,13,14)

InChI Key

YMHIYGBKOSHGPH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Br)C2=NC(=NN2)N

Origin of Product

United States

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